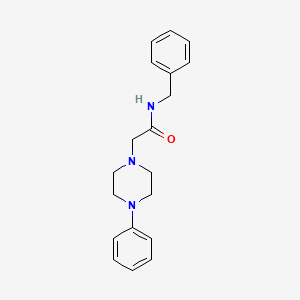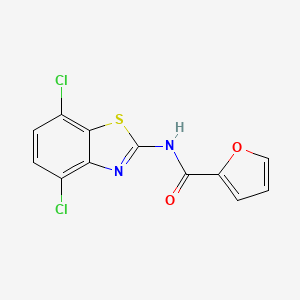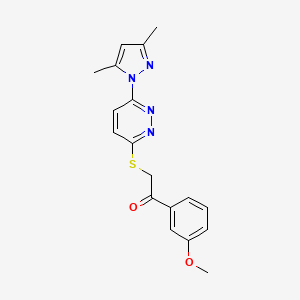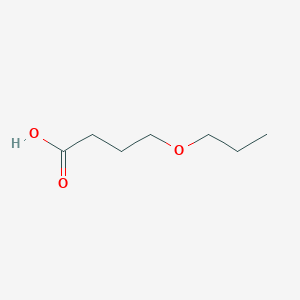
4-propoxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
4-Propoxybutanoic acid, also known as Butanoic acid, 4-propoxy-, is a derivative of butyric acid . Butyric acid is one of two primary endogenous agonists of human hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A), a Gi/o-coupled G protein-coupled receptor (GPCR) . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Butyric acid is fully ionized at physiological pH, so its anion is the material that is mainly relevant in biological systems .
Biochemical Pathways
Butyric acid, a related compound, is involved in several pathways including butanoate metabolism, carbohydrate digestion and absorption, and protein digestion and absorption . It’s possible that this compound may influence similar pathways.
Result of Action
Butyric acid, a structurally similar compound, is known to have anti-inflammatory effects in the gut . It’s possible that this compound may have similar effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 4-propoxy-, can be achieved through several methods. One common approach involves the esterification of butanoic acid with propanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: On an industrial scale, the production of butanoic acid, 4-propoxy-, may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as fractional distillation, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions: 4-propoxybutanoic acid, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of this compound or 4-propoxybutanone.
Reduction: Formation of 4-propoxybutanol.
Substitution: Formation of various substituted butanoic acid derivatives.
科学研究应用
4-propoxybutanoic acid, has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
相似化合物的比较
- Butanoic acid, 4-butoxy-
- Butanoic acid, 4-ethoxy-
- Butanoic acid, 4-methoxy-
Comparison: 4-propoxybutanoic acid, is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications where other compounds may not be as effective.
属性
IUPAC Name |
4-propoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-5-10-6-3-4-7(8)9/h2-6H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPPWTPACQFMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41639-57-0 |
Source


|
| Record name | 4-propoxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2846047.png)
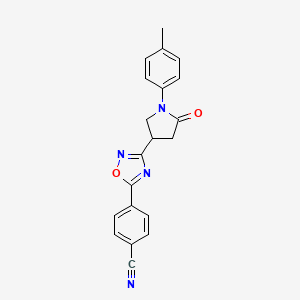
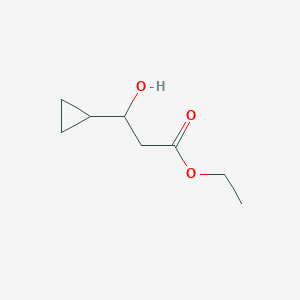
![1-(4-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide](/img/structure/B2846053.png)
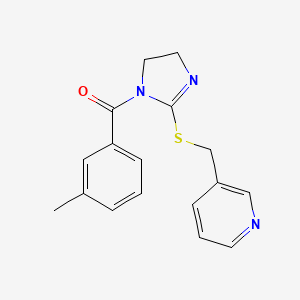
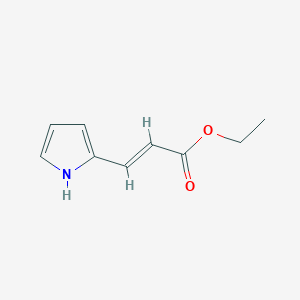
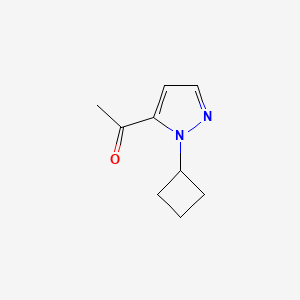
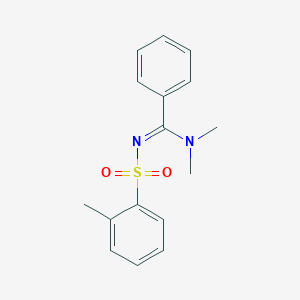
![2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine](/img/structure/B2846059.png)
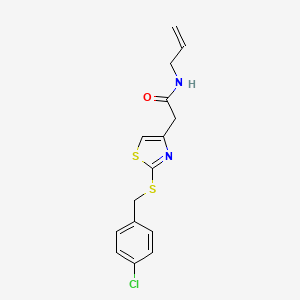
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide](/img/structure/B2846067.png)
